molecular formula C25H29BrNOP B12066837 Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide CAS No. 91856-55-2

Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide

Cat. No.: B12066837
CAS No.: 91856-55-2
M. Wt: 470.4 g/mol
InChI Key: LJUCOXIOZZBLSJ-UHFFFAOYSA-M
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Description

Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide is a quaternary phosphonium salt. It is characterized by the presence of a phosphonium ion bonded to a [5-(dimethylamino)-5-oxopentyl] group and three phenyl groups, with bromide as the counterion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(dimethylamino)-5-oxopentyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. . The reaction conditions often involve refluxing in an organic solvent such as toluene or methanol, followed by purification steps like filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide, cyanide, and amines.

    Oxidizing Agents: Hydrogen peroxide and other peroxides.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride.

    Reaction Conditions: Reactions are typically carried out in polar solvents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Wittig reactions with aldehydes or ketones yield alkenes, while substitution reactions with nucleophiles produce various substituted phosphonium salts.

Scientific Research Applications

Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide involves its interaction with cellular components. The phosphonium ion can disrupt cellular membranes, leading to cell death. In the context of Wittig reactions, the compound forms a ylide intermediate that reacts with carbonyl compounds to form alkenes . The molecular targets and pathways involved include mitochondrial membranes and various enzymes.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylphosphonium Bromide: Similar structure but lacks the [5-(dimethylamino)-5-oxopentyl] group.

    Methyltriphenylphosphonium Bromide: Contains a methyl group instead of the [5-(dimethylamino)-5-oxopentyl] group.

    Tributylphosphonium Bromide: Contains butyl groups instead of phenyl groups.

Uniqueness

Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the [5-(dimethylamino)-5-oxopentyl] group enhances its solubility and reactivity compared to other phosphonium salts. This makes it particularly valuable in specialized applications such as mitochondrial studies and advanced organic synthesis.

Properties

CAS No.

91856-55-2

Molecular Formula

C25H29BrNOP

Molecular Weight

470.4 g/mol

IUPAC Name

[5-(dimethylamino)-5-oxopentyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C25H29NOP.BrH/c1-26(2)25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,12-13,20-21H2,1-2H3;1H/q+1;/p-1

InChI Key

LJUCOXIOZZBLSJ-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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